molecular formula C14H9BrF2O B8534605 2-Bromo-1,2-bis(4-fluorophenyl)ethan-1-one CAS No. 66659-55-0

2-Bromo-1,2-bis(4-fluorophenyl)ethan-1-one

Cat. No.: B8534605
CAS No.: 66659-55-0
M. Wt: 311.12 g/mol
InChI Key: VCZRQGBMMRWZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,2-bis(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H9BrF2O and its molecular weight is 311.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

66659-55-0

Molecular Formula

C14H9BrF2O

Molecular Weight

311.12 g/mol

IUPAC Name

2-bromo-1,2-bis(4-fluorophenyl)ethanone

InChI

InChI=1S/C14H9BrF2O/c15-13(9-1-5-11(16)6-2-9)14(18)10-3-7-12(17)8-4-10/h1-8,13H

InChI Key

VCZRQGBMMRWZEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)F)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above acetophenones are prepared as in Steps I and II of Example 2. (1) Substituting phenylacetic acid for p-chlorophenylacetic acid and benzene for chlorobenzene affords 2-bromo-2-phenylacetophenone. (2) The preparation of p-chloro-2-bromo-2-(p-chlorophenyl)acetophenone is described in Steps I and II of Example 2. (3) Substituting p-fluorophenylacetic acid for p-chlorophenylacetic acid and fluorobenzene for chlorobenzene affords p-fluoro-2-bromo-2-(p-fluorophenyl)acetophenone. (4) Substituting p-isopropoxyphenylacetic acid for p-chlorophenylacetic acid and isopropoxybenzene for chlorobenzene affords p-isopropoxy-2-bromo-2-(p-isopropoxyphenyl)acetophenone. (5) Substituting m,p-dimethoxyphenylacetic acid for p-chlorophenylacetic acid and m,p-dimethoxybenzene for chlorobenzene affords m,p-dimethoxy-2-bromo-2-(m,p-dimethoxyphenyl)acetophenone.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-chloro-2-bromo-2-(p-chlorophenyl)acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.